Quinoline, 4-methoxy-8-(methylthio)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
59666-04-5 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-methoxy-8-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-9-6-7-12-11-8(9)4-3-5-10(11)14-2/h3-7H,1-2H3 |
InChI Key |
MPCUUTFVOFADQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)SC |
Origin of Product |
United States |
Overview of Quinoline Derivatives in Advanced Organic Chemistry
Significance of the Quinoline (B57606) Core in Heterocyclic Compound Development
The quinoline nucleus is a fundamental building block in the design of novel therapeutic agents and functional materials. researchgate.netbohrium.com Its presence in numerous natural products, particularly alkaloids, underscores its biological relevance. nih.gov In medicinal chemistry, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antineurodegenerative properties. orientjchem.orgnih.govresearchgate.net The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. frontiersin.org This adaptability has led to the development of numerous commercially available drugs containing the quinoline moiety. frontiersin.org Beyond pharmaceuticals, quinoline derivatives are utilized in agrochemicals, dyes, and as ligands in coordination chemistry. scispace.comresearchgate.net
Foundational Principles of Quinoline Functionalization
The chemical reactivity of the quinoline ring system is characterized by the interplay between its two fused rings: the electron-rich benzene (B151609) ring (carbocycle) and the electron-deficient pyridine (B92270) ring (heterocycle). researchgate.netquimicaorganica.org This electronic dichotomy dictates the regioselectivity of substitution reactions, providing a strategic framework for its functionalization. youtube.com
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) reactions predominantly occur on the carbocyclic ring, which is more electron-rich compared to the pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. youtube.com Consequently, electrophiles preferentially attack positions 5 and 8. quimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate (Wheland intermediate) favors substitution at these positions over positions 6 and 7. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic Substitution: Conversely, nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at positions 2 and 4. researchgate.netyoutube.comquora.com The nitrogen atom withdraws electron density from these positions, making them susceptible to attack by nucleophiles. Resonance structures of quinoline show that positions 2 and 4 bear a partial positive charge, rendering them electrophilic. youtube.comquora.com Direct C-H functionalization has become a powerful tool, allowing for the introduction of various groups onto the quinoline scaffold under increasingly mild conditions, often facilitated by transition metal catalysts or photocatalysis. acs.orgrsc.orgorganic-chemistry.org
| Reaction Type | Preferred Position(s) | Rationale | Example Reagents |
| Electrophilic Aromatic Substitution | 5 and 8 | Higher electron density on the benzene ring; more stable cationic intermediate. quimicaorganica.org | HNO₃/H₂SO₄ (Nitration), Br₂ (Bromination) |
| Nucleophilic Aromatic Substitution | 2 and 4 | Electron-deficient pyridine ring; partial positive charge stabilization. researchgate.netquora.com | BuLi (Lithiation), NaNH₂ (Chichibabin reaction) |
| C-H Functionalization | Various (catalyst dependent) | Direct, atom-economical method to introduce new bonds. rsc.org | Transition metal catalysts (Pd, Rh, Cu), photocatalysts |
Structural Context of 4-methoxy-8-(methylthio)-Quinoline within Substituted Quinoline Systems
The compound Quinoline, 4-methoxy-8-(methylthio)- is a disubstituted derivative featuring a methoxy (B1213986) group (-OCH₃) at position 4 and a methylthio group (-SCH₃) at position 8. The specific placement of these functional groups significantly influences the molecule's electronic properties, stereochemistry, and potential reactivity.
8-Methylthio Group: The methylthio group is located at position 8 on the carbocyclic ring. This position is a primary site for electrophilic substitution. The sulfur atom can influence the molecule's lipophilicity and its ability to coordinate with metal ions. The synthesis of derivatives at the 8-position can be achieved through various methods, including electrophilic substitution on the quinoline core or by starting with a pre-functionalized aniline (B41778) in a classic quinoline synthesis like the Skraup or Friedländer synthesis. scispace.comrsc.org
The combination of an electron-donating methoxy group on the pyridine ring and a methylthio group on the benzene ring creates a unique electronic profile. This substitution pattern could modulate the biological activity and physical properties compared to the unsubstituted quinoline parent. While specific data for Quinoline, 4-methoxy-8-(methylthio)- is not widely published, analysis of closely related structures provides insight into its expected characteristics. For instance, the PubChem database contains an entry for the isomeric compound 8-(Methylthio)quinoline (B3145839), highlighting its basic chemical properties. nih.gov
Physicochemical Properties of 8-(Methylthio)quinoline (CID 698939)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NS | PubChem nih.gov |
| Molecular Weight | 175.25 g/mol | PubChem nih.gov |
| XLogP3 | 2.3 | PubChem nih.gov |
| IUPAC Name | 8-methylsulfanylquinoline | PubChem nih.gov |
The presence of both methoxy and methylthio groups suggests that Quinoline, 4-methoxy-8-(methylthio)- would be a subject of interest for applications where modulated electronic properties and potential metal-chelating capabilities are desired.
Synthetic Methodologies for Quinoline, 4 Methoxy 8 Methylthio and Analogous Structures
Direct Synthetic Routes to 4-Alkoxy-8-(alkylthio)quinolines
The direct synthesis of 4-alkoxy-8-(alkylthio)quinolines often involves a sequential alkylation strategy on a suitably pre-functionalized quinoline (B57606) core. This approach allows for the precise introduction of the methoxy (B1213986) and methylthio moieties.
Alkylation Approaches for Methoxy and Methylthio Moiety Introduction
The introduction of the 4-methoxy and 8-methylthio groups typically proceeds via nucleophilic substitution reactions on a quinoline scaffold bearing hydroxyl and thiol functionalities, or their precursors.
The synthesis of the 8-(methylthio) moiety can be achieved by the alkylation of an 8-mercaptoquinoline (B1208045) precursor. This reaction is generally straightforward, employing a suitable methylating agent such as methyl iodide in the presence of a base to deprotonate the thiol group, thus forming a more nucleophilic thiolate anion.
Similarly, the 4-methoxy group is commonly introduced by the O-methylation of a 4-hydroxyquinoline (B1666331) (4-quinolone) precursor. A variety of methylating agents can be utilized, including methyl iodide, dimethyl sulfate, or diazomethane, often in the presence of a base like sodium hydride or potassium carbonate to generate the corresponding alkoxide.
A study on the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide provides valuable insights into the regioselectivity of such reactions. In the initial step, S-methylation occurs to yield methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. Subsequent alkylation leads to a mixture of O- and N-methylation products, with the O-methylated product, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, being predominant. nih.gov This suggests that in a molecule with both a hydroxyl and a thiol (or thione) group, the sulfur atom is generally more nucleophilic and will be alkylated preferentially under milder basic conditions.
| Starting Material | Alkylating Agent | Base | Product(s) | Key Observation |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I | Triethylamine | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Selective S-methylation |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I | NaH or K₂CO₃ | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Predominantly O-methylation over N-methylation |
Regioselective Alkylation Strategies in Quinoline Derivatization
Achieving the desired 4-methoxy-8-(methylthio) substitution pattern requires careful consideration of the order of reactions and the use of protecting groups to ensure regioselectivity.
One plausible strategy would involve starting with a quinoline derivative bearing both a hydroxyl group at the 4-position and a thiol group at the 8-position. Due to the higher nucleophilicity of the thiolate anion compared to the phenoxide, selective S-alkylation at the 8-position could likely be achieved first under controlled basic conditions. Following the successful introduction of the methylthio group, a subsequent O-methylation at the 4-position could be performed, potentially under more forcing conditions if necessary, to yield the final product.
Alternatively, a precursor such as 4-hydroxy-8-aminoquinoline could be utilized. The amino group could be converted to a thiol via the Sandmeyer reaction, followed by methylation. The final step would then be the O-methylation of the 4-hydroxyl group. The regioselectivity in such multi-step sequences is dictated by the differential reactivity of the functional groups present on the quinoline ring.
Classical and Modern Cyclization Reactions for Quinoline Ring Formation
An alternative to the functionalization of a pre-existing quinoline ring is the construction of the quinoline scaffold with the desired substituents already incorporated into the starting materials. Several classical named reactions are instrumental in this approach.
Friedländer Condensation and its Variants in Quinoline Synthesis
The Friedländer synthesis is a versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgresearchgate.netorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.com
To synthesize a 4-methoxy-8-(methylthio)quinoline derivative using this method, one would ideally start with a 2-amino-3-(methylthio)aryl ketone or aldehyde and react it with a carbonyl compound that would provide the C2, C3, and C4 atoms of the quinoline ring, with a precursor to the methoxy group at the C4 position. For instance, the condensation of a 2-amino-3-(methylthio)benzaldehyde with ethyl acetoacetate (B1235776) under basic conditions could potentially lead to the formation of a 4-hydroxy-8-(methylthio)quinoline derivative, which could then be O-methylated.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline |
Conrad-Limpach Reaction for Quinoline Scaffold Assembly
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product.
For the synthesis of the target compound, an aniline (B41778) derivative bearing a methylthio group at the 2-position (to become the 8-position of the quinoline) would be reacted with a β-ketoester. For example, the reaction of 2-(methylthio)aniline (B147308) with ethyl acetoacetate at elevated temperatures would be expected to yield 4-hydroxy-8-(methylthio)quinoline. Subsequent O-methylation of the hydroxyl group would then furnish the desired 4-methoxy derivative. The use of high-boiling solvents is often necessary for the thermal cyclization step in this reaction. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |
| Aniline | β-ketoester | Room Temperature | β-aminoacrylate (kinetic product) |
| Aniline | β-ketoester | High Temperature (~250 °C) | 4-Hydroxyquinoline (thermodynamic product) |
Pfitzinger Reaction and Related Processes in Quinoline Formation
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The isatin is first hydrolyzed to an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes. researchgate.net
To apply this reaction to the synthesis of a precursor for Quinoline, 4-methoxy-8-(methylthio)-, one could envision using a substituted isatin bearing a methylthio group at the 7-position (which would become the 8-position of the quinoline). Reaction of this isatin with a suitable ketone or aldehyde would yield a quinoline-4-carboxylic acid with an 8-methylthio substituent. The carboxylic acid at the 4-position could then potentially be converted to a hydroxyl group via a Curtius or a similar rearrangement, followed by methylation to afford the 4-methoxy group. This multi-step process highlights the versatility of the Pfitzinger reaction in accessing diversely substituted quinolines.
| Reactant 1 | Reactant 2 | Base | Product Type |
| Isatin | Carbonyl Compound | KOH/NaOH | Quinoline-4-carboxylic acid |
One-Pot Synthetic Procedures for Multi-functionalized Quinolines
One-pot syntheses have emerged as powerful tools in organic chemistry, offering increased efficiency, reduced waste, and savings in time and resources by combining multiple reaction steps into a single operation. mdpi.comvulcanchem.com For the assembly of multi-functionalized quinoline scaffolds, several named reactions and novel catalytic systems have been adapted into one-pot procedures.
A prominent example is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. vulcanchem.comnih.gov A highly effective one-pot modification of this method has been developed using inexpensive reagents. This procedure involves the reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using iron in the presence of catalytic aqueous hydrochloric acid. The intermediate aniline is not isolated but is subsequently condensed in situ with a suitable ketone or aldehyde to yield the desired quinoline. vulcanchem.com This approach avoids the instability issues associated with the intermediate o-aminoarylcarbaldehyde, which can readily self-condense. vulcanchem.com
Another versatile one-pot approach involves iridium-catalyzed three-component coupling reactions. rsc.org This method allows for the convenient and efficient synthesis of substituted quinolines from an arylamine, an aromatic or aliphatic aldehyde, and a second aliphatic aldehyde. rsc.org The iridium catalyst, [Ir(cod)Cl]₂, has been found to be particularly efficient in promoting this transformation, which proceeds under milder conditions than many classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. rsc.org Similarly, Scandium(III) triflate (Sc(OTf)₃) has been employed as a Lewis acid catalyst in the one-pot synthesis of 2,3-disubstituted quinolines from anilines and epoxides. researchgate.net
These one-pot methodologies provide rapid access to a diverse range of substituted quinolines. For a target like Quinoline, 4-methoxy-8-(methylthio)-, one could envision a strategy starting from 2-amino-3-(methylthio)benzaldehyde and a suitable three-carbon carbonyl component that would install the 4-methoxy group or a precursor.
| One-Pot Method | Reactants | Catalyst/Reagents | Key Features |
| Modified Friedländer Synthesis | o-Nitroarylcarbaldehyde, Ketone/Aldehyde | Fe, HCl (cat.), KOH | Inexpensive reagents, avoids isolation of unstable intermediate. vulcanchem.com |
| Iridium-Catalyzed Coupling | Arylamine, Aldehyde 1, Aldehyde 2 | [Ir(cod)Cl]₂ | Efficient for polysubstituted quinolines, milder conditions. rsc.org |
| Scandium-Catalyzed Synthesis | Anilines, Epoxides | Sc(OTf)₃, TEMPO | Access to 2,3-disubstituted quinolines. researchgate.net |
Catalyzed Coupling Reactions in Quinoline Functionalization
Catalyzed coupling reactions, particularly transition-metal-catalyzed C-H functionalization, represent a state-of-the-art strategy for the direct introduction of substituents onto a pre-formed quinoline ring. mdpi.com This approach is highly atom- and step-economical, allowing for late-stage modification of the quinoline scaffold. mdpi.comresearchgate.net
Palladium catalysis is widely used for the site-selective functionalization of quinolines. The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, the functionalization of quinoline N-oxides can be directed to the C8 position. researchgate.net Computational studies have shown that while Pd(II) acetate (B1210297) tends to favor C-H activation at the C2 position, Pd(II) chloride can catalyze activation at the C8 position. nih.gov This C8-selectivity is crucial for introducing substituents like the methylthio group in the target molecule.
Beyond palladium, other transition metals like rhodium, ruthenium, and nickel are also employed. For example, Rh(III) catalysis has been used for the regioselective methylation of the C(sp³)-H bond of 8-methylquinolines. researchgate.net While this applies to a methyl group, it highlights the potential for catalyzed reactions at the C8 position.
For the synthesis of Quinoline, 4-methoxy-8-(methylthio)-, a catalyzed coupling reaction could be envisioned to introduce the methylthio group at the C8 position of a 4-methoxyquinoline (B1582177) precursor. This would likely involve a C-H activation strategy or a cross-coupling reaction with a pre-functionalized quinoline (e.g., 8-bromo-4-methoxyquinoline).
| Catalyst System | Target Position | Reaction Type | Significance |
| Pd(II)Cl₂ | C8 | C-H Activation | Direct functionalization of the carbocyclic ring. nih.gov |
| Rh(III) complexes | C8 (of 8-methyl) | C-H Alkylation | Demonstrates catalytic potential at the C8 position. researchgate.net |
| Ru(II) complexes | C8 (of 8-methyl) | C-H Arylation | Synthesis of 8-benzyl quinolines. researchgate.net |
Synthetic Strategies for Accessing Specific Positional Isomers
Achieving specific substitution patterns, such as the 4-methoxy and 8-methylthio groups on the quinoline core, demands precise control over regioselectivity. The synthesis of such positional isomers often relies on a combination of classical ring-forming reactions using appropriately substituted precursors and subsequent functional group interconversions or direct functionalization.
Accessing the 8-(Methylthio) Moiety: The introduction of a sulfur-based functional group at the C8 position can be approached in several ways. One common method involves the use of 8-aminoquinoline (B160924) or 8-hydroxyquinoline (B1678124) as a starting material. For instance, 8-aminoquinoline can be converted to a diazonium salt, which can then be displaced by a methylthio group via a Sandmeyer-type reaction with reagents like potassium ethyl xanthate followed by methylation. Alternatively, direct C-H functionalization at the C8 position, as discussed previously, offers a more modern approach. researchgate.netnih.gov The synthesis of 8-(methylthio)quinoline (B3145839) itself is documented, providing a key building block. nih.gov
Accessing the 4-Methoxy Moiety: The 4-methoxy group is typically installed by methylation of a 4-hydroxyquinoline (quinolin-4-one) precursor. mdpi.commdpi.com Quinolin-4-ones can be synthesized through various methods, including the Gould-Jacobs reaction, which utilizes an aniline and a diethyl ethoxymethylenemalonate derivative. mdpi.com For the target molecule, a plausible route would start with an aniline already bearing the 8-methylthio group, such as 2-amino-thiophenol which is then methylated and further elaborated. The resulting substituted aniline would then undergo a cyclization reaction to form the corresponding 8-(methylthio)quinolin-4-one. Subsequent O-methylation, for example using methyl iodide (CH₃I) in the presence of a base, would yield the desired 4-methoxy group. mdpi.com A study on the consecutive alkylation of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated that S-methylation occurs first, followed by methylation that can yield the 4-methoxy product. mdpi.com
A hypothetical, convergent strategy for Quinoline, 4-methoxy-8-(methylthio)- could involve:
Synthesis of 8-(methylthio)quinolin-4-one from a precursor like 2-(methylthio)aniline through a Gould-Jacobs or similar cyclization reaction.
O-methylation of the resulting quinolin-4-one to install the 4-methoxy group.
This highlights the importance of choosing the correct starting materials and reaction sequence to control the final positions of the substituents. nih.govmdpi.com
Chemical Reactivity and Mechanistic Studies of Quinoline, 4 Methoxy 8 Methylthio Systems
Oxidative Transformations of Sulfur and Nitrogen Centers
The presence of two heteroatoms susceptible to oxidation—the sulfur in the methylthio group and the nitrogen in the quinoline (B57606) ring—allows for selective transformations to yield sulfoxides, sulfones, and N-oxides. The choice of oxidant and reaction conditions determines the outcome of these reactions.
The sulfur atom in the 8-(methylthio) group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product en route to the sulfone.
Mild oxidizing agents are typically used for the selective conversion to sulfoxides, while stronger oxidants or harsher conditions are required to achieve the fully oxidized sulfone state. Common reagents for these transformations are summarized in the table below. organic-chemistry.org
| Product | Typical Oxidizing Agents | Reaction Conditions |
| 8-(Methylsulfinyl)quinoline (Sulfoxide) | Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄), m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent) | Room temperature, various solvents (e.g., methanol, dichloromethane) |
| 8-(Methylsulfonyl)quinoline (Sulfone) | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equivalents), Potassium permanganate (B83412) (KMnO₄), Oxone® | Elevated temperatures may be required, often in acidic or buffered media |
The progressive oxidation from sulfide (B99878) to sulfoxide and then to sulfone significantly increases the polarity and hydrogen-bonding capacity of the substituent at the 8-position, while also altering its electron-withdrawing nature.
The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids. This modification dramatically alters the electronic properties of the quinoline system, influencing its reactivity in subsequent reactions. For instance, the formation of an N-oxide can activate the quinoline ring for certain nucleophilic substitutions. The synthesis of 4-methoxyquinoline (B1582177) N-oxide has been achieved by reacting 4-methoxyquinoline with an oxidizing agent in a suitable solvent. chemicalbook.com A similar strategy is applicable to "Quinoline, 4-methoxy-8-(methylthio)-".
Reaction Scheme: N-Oxide Formation "Quinoline, 4-methoxy-8-(methylthio)-" + Peroxy Acid (e.g., m-CPBA) → "4-methoxy-8-(methylthio)quinoline 1-oxide"
Care must be taken to control the reaction conditions to avoid simultaneous oxidation of the sulfur atom. The relative nucleophilicity of the quinoline nitrogen versus the methylthio sulfur will determine the selectivity of the oxidation.
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring
The substitution pattern of "Quinoline, 4-methoxy-8-(methylthio)-" directs the regioselectivity of substitution reactions. The quinoline ring system consists of two fused rings: a pyridine (B92270) ring (positions 2, 3, 4) and a benzene (B151609) ring (positions 5, 6, 7, 8).
For electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the benzene ring is significantly more reactive than the electron-deficient pyridine ring. reddit.com The reactivity of the benzene portion is further modulated by the substituents. The 8-methylthio group is an ortho-, para-directing activator. Therefore, electrophilic attack is predicted to occur at position 5 and position 7. The directing influence of these groups is summarized below.
| Position | Substituent | Directing Effect | Predicted Site of Electrophilic Attack |
| 4 | Methoxy (B1213986) (-OCH₃) | Activating, ortho, para-directing | Influences pyridine ring (less reactive) |
| 8 | Methylthio (-SCH₃) | Activating, ortho, para-directing | Position 7 (ortho), Position 5 (para) |
Nucleophilic substitution reactions on the quinoline ring are less common unless a suitable leaving group, such as a halogen, is present. Studies on related 4-chloroquinolines demonstrate that the chlorine atom can be displaced by various nucleophiles. researchgate.netmdpi.comresearchgate.net In the case of "Quinoline, 4-methoxy-8-(methylthio)-", direct nucleophilic substitution on the ring is unlikely due to the absence of a good leaving group.
Rearrangement Reactions and Tautomerism
While "Quinoline, 4-methoxy-8-(methylthio)-" itself is a stable entity, related chemical processes involving methyl group transfer and tautomerism in its precursors are of significant mechanistic interest.
The synthesis of 4-methoxyquinoline derivatives often starts from a 4-hydroxyquinoline (B1666331) precursor. During the alkylation of these precursors (e.g., using methyl iodide), a competition between O-alkylation and N-alkylation can occur. nih.gov This leads to the formation of two different isomers: the 4-methoxyquinoline (O-alkylation product) and the 1-methyl-4-quinolone (N-alkylation product).
While the title compound is the O-methylated product, studies have shown that under certain thermal or catalytic conditions, an intermolecular or intramolecular methyl group transfer from the oxygen to the nitrogen can occur, leading to the thermodynamically more stable N-methyl quinolone isomer. This O→N rearrangement is a key consideration in the synthesis and thermal stability of 4-alkoxyquinolines. nih.gov
The specific compound "Quinoline, 4-methoxy-8-(methylthio)-" is an ether and does not undergo enol-keto tautomerization. However, its direct precursor, "4-hydroxy-8-(methylthio)quinoline", exists as a mixture of tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). rsc.org
The position of this equilibrium is crucial as it dictates which tautomer is trapped during subsequent reactions, such as methylation. researchgate.net The equilibrium is influenced by factors like solvent polarity and the presence of other substituents that can form intramolecular hydrogen bonds. Spectroscopic methods like NMR and IR are used to determine the dominant tautomeric form in solution. rsc.orgrsc.org For many related systems, the keto (quinolone) form is found to be more stable. researchgate.net The methylation of this tautomeric mixture with a reagent like methyl iodide in the presence of a base typically yields the O-methylated product ("Quinoline, 4-methoxy-8-(methylthio)-") and the N-methylated product ("1-methyl-8-(methylthio)quinolin-4(1H)-one"). nih.gov
| Tautomer Name | Structural Description | Key Spectroscopic Features |
| Enol Form | Contains a C4-OH group and a fully aromatic quinoline system. | Broad OH peak in ¹H NMR; C-O stretching in IR. |
| Keto Form | Contains a C4=O group and a C=C bond in the pyridine ring. | N-H proton signal in ¹H NMR; Strong C=O stretch in IR (~1650 cm⁻¹). |
Investigations of Reaction Kinetics and Thermodynamics
Detailed experimental and computational studies focusing specifically on the reaction kinetics and thermodynamics of Quinoline, 4-methoxy-8-(methylthio)- are not extensively documented in publicly available literature. However, by examining the reactivity of analogous quinoline systems and applying fundamental principles of physical organic chemistry, a qualitative and semi-quantitative understanding of its expected behavior can be formulated. The reactivity of this compound is largely dictated by the electronic properties of the quinoline nucleus and the influence of the methoxy and methylthio substituents.
Detailed Research Findings
Research into the reactivity of quinoline derivatives often centers on nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. While the methylthio group is not a traditional leaving group, its oxidized derivatives, such as the corresponding sulfoxide or sulfone, would be. Furthermore, the electronic influence of the methoxy and methylthio groups can modulate the rates of reactions at other positions of the quinoline ring.
Kinetic studies on related methylthio-heterocycles have shown that they are significantly less reactive towards nucleophiles like the methoxide (B1231860) ion compared to their methylsulfinyl or chloro-analogues. This suggests that any direct nucleophilic substitution of the methylthio group in Quinoline, 4-methoxy-8-(methylthio)- would be a slow process under normal conditions. The reactions of such compounds are generally found to be bimolecular, with the rate dependent on the concentrations of both the substrate and the nucleophile.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of heterocyclic systems. Such calculations can determine the electron distribution within the molecule, identify the most likely sites for nucleophilic or electrophilic attack, and calculate the activation energies for proposed reaction pathways. For Quinoline, 4-methoxy-8-(methylthio)-, DFT calculations would likely show that the electron-donating nature of the methoxy and methylthio groups influences the electron density of the quinoline ring, thereby affecting its susceptibility to attack.
Illustrative Kinetic Data for a Hypothetical SNAr Reaction
The following table provides a hypothetical representation of kinetic data that might be obtained from a study of the reaction of an activated derivative of Quinoline, 4-methoxy-8-(methylthio)- (e.g., with the methylthio group oxidized to a better leaving group) with a nucleophile. This data is for illustrative purposes to demonstrate the type of information gathered in such kinetic studies.
| Reaction Parameter | Hypothetical Value |
| Rate Constant (k) | 2.5 x 10-4 L mol-1 s-1 |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 108 s-1 |
| Order of Reaction | Second Order |
Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific experimental data for Quinoline, 4-methoxy-8-(methylthio)- is not available.
Thermodynamic Considerations
For a hypothetical nucleophilic substitution reaction, the formation of a stable intermediate, such as a Meisenheimer complex, would be a key feature of the reaction energy profile. The stability of this intermediate is influenced by the ability of the quinoline ring and its substituents to delocalize the negative charge. The methoxy group at the 4-position and the methylthio group at the 8-position, being electron-donating, might slightly destabilize a negatively charged intermediate formed by nucleophilic attack on the ring, thus leading to a less favorable enthalpy change compared to quinolines with electron-withdrawing groups.
Hypothetical Thermodynamic Data
This table illustrates the kind of thermodynamic data that could be determined for a reaction involving Quinoline, 4-methoxy-8-(methylthio)-.
| Thermodynamic Parameter | Hypothetical Value |
| Enthalpy of Reaction (ΔH) | -40 kJ/mol |
| Entropy of Reaction (ΔS) | -15 J/mol·K |
| Gibbs Free Energy (ΔG) | -35.5 kJ/mol |
Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific experimental data for Quinoline, 4-methoxy-8-(methylthio)- is not available.
Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available data to construct the detailed article on "Quinoline, 4-methoxy-8-(methylthio)-" as per the specified outline.
The stringent requirement to focus solely on this specific chemical compound, combined with the lack of published experimental findings for its advanced spectroscopic and crystallographic characterization, makes it impossible to generate a scientifically accurate and thorough article. While data exists for structurally similar quinoline derivatives, the explicit instructions prohibit the inclusion of information on any compound other than "Quinoline, 4-methoxy-8-(methylthio)-".
Specifically, dedicated research findings and data tables for the following analyses for this exact compound could not be located in the available literature:
¹H NMR Spectroscopic Analysis
¹³C NMR Spectroscopic Analysis
Infrared (IR) Spectroscopic Investigations
Raman Spectroscopic Studies
Mass Spectrometry and Fragmentation Analysis
Consequently, the request cannot be fulfilled without violating the core instructions regarding scientific accuracy and the exclusive focus on the specified compound.
Advanced Spectroscopic and Crystallographic Characterization
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically with errors of less than 5 ppm), HRMS allows for the calculation of a unique elemental formula. For "Quinoline, 4-methoxy-8-(methylthio)-", with a chemical formula of C₁₁H₁₁NOS, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used to determine the purity of a sample and to confirm the molecular weight of the target compound. In a typical LC/MS analysis of a quinoline (B57606) derivative, the compound is first passed through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides the molecular weight of the separated components.
For "Quinoline, 4-methoxy-8-(methylthio)-", an LC/MS analysis would be expected to show a major peak at a specific retention time, with the corresponding mass spectrum showing a prominent ion corresponding to the molecular weight of the compound (205.28 g/mol ). Although LC/MS is a standard method for the analysis of such compounds, specific retention times and mass spectral data for "Quinoline, 4-methoxy-8-(methylthio)-" have not been detailed in the accessible scientific literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are techniques used to study the electronic transitions within a molecule. The absorption spectrum of a quinoline derivative typically shows characteristic bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis. Emission spectroscopy provides information about the fluorescence properties of the compound, including the maximum emission wavelength and quantum yield.
A study of a structurally related compound, 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline, showed absorption spectra in the range of 326–386 nm and emission bands in the range of 375–403 nm in various solvents. researchgate.net However, specific experimental UV-Vis absorption and emission data for "Quinoline, 4-methoxy-8-(methylthio)-" are not available in the surveyed literature.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Elucidation of Molecular Geometry and Conformation
A successful single-crystal X-ray diffraction study of "Quinoline, 4-methoxy-8-(methylthio)-" would reveal the precise spatial orientation of the methoxy (B1213986) and methylthio groups relative to the quinoline ring. It would also provide data on the planarity of the quinoline ring system. For instance, studies on other quinoline derivatives have provided detailed insights into their molecular structures. nih.govresearchgate.netchemmethod.com
Analysis of Bond Lengths and Angles
The analysis of bond lengths and angles from X-ray diffraction data allows for a detailed comparison with theoretical values and with data from related structures. This information is crucial for understanding the electronic effects of the substituents on the quinoline core.
Despite the power of this technique for structural elucidation, crystallographic data, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles for "Quinoline, 4-methoxy-8-(methylthio)-", have not been reported in the scientific literature reviewed.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample. For C₁₁H₁₁NOS, the theoretical elemental composition is:
Carbon: 64.36%
Hydrogen: 5.40%
Nitrogen: 6.82%
Oxygen: 7.80%
Sulfur: 15.62%
While elemental analysis is a standard characterization method for newly synthesized compounds, specific experimental results for "Quinoline, 4-methoxy-8-(methylthio)-" are not documented in the available literature.
Computational and Theoretical Chemistry of Quinoline, 4 Methoxy 8 Methylthio
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like Quinoline (B57606), 4-methoxy-8-(methylthio)-. These methods provide insights into the geometric and electronic structure at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, it is possible to determine the optimized geometry of Quinoline, 4-methoxy-8-(methylthio)-. This process identifies the most stable conformation of the molecule by finding the minimum energy state. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.
Theoretical calculations on similar quinoline derivatives have demonstrated that DFT methods accurately predict structural parameters that are in good agreement with experimental data where available. For Quinoline, 4-methoxy-8-(methylthio)-, DFT calculations would reveal the precise spatial arrangement of the methoxy (B1213986) and methylthio groups relative to the quinoline core, influencing its chemical behavior and potential interactions.
Ab Initio Methods in Structural and Vibrational Analysis
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to studying molecular systems from first principles, without empirical parameters. These methods are particularly valuable for vibrational analysis. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be predicted for Quinoline, 4-methoxy-8-(methylthio)-.
This analysis allows for the assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. Comparing these theoretical frequencies with experimental spectroscopic data, when available, serves as a powerful validation of the computed molecular structure. For instance, characteristic vibrational modes for the C-S, C-O, and C-N bonds, as well as the aromatic rings, can be identified and analyzed.
Molecular Orbital and Electronic Property Analysis
The electronic characteristics of a molecule are governed by the distribution and energy of its electrons, which can be elucidated through molecular orbital analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer and intramolecular interactions. For Quinoline, 4-methoxy-8-(methylthio)-, NBO analysis would provide a detailed picture of the bonding and antibonding interactions between atoms. It quantifies the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.
The stabilization energies associated with these donor-acceptor interactions reveal the strength of hyperconjugative and conjugative effects within the molecule. For example, the interaction between the lone pairs of the oxygen and sulfur atoms with the π* orbitals of the quinoline ring can be quantified, providing insight into the electronic influence of the methoxy and methylthio substituents on the aromatic system.
Charge Distribution and Delocalization Studies
The distribution of electron density within Quinoline, 4-methoxy-8-(methylthio)- is a key determinant of its reactivity. Methods such as Mulliken population analysis or calculations of the molecular electrostatic potential (MEP) can map the charge distribution across the molecule. These studies would likely show a significant degree of electron delocalization across the fused aromatic rings of the quinoline core.
The methoxy group at the 4-position is expected to act as an electron-donating group, increasing the electron density in the quinoline ring system through resonance. Conversely, the methylthio group at the 8-position also possesses electron-donating capabilities. The interplay of these substituents will create specific regions of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
For Quinoline, 4-methoxy-8-(methylthio)-, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the sulfur atom of the methylthio group, while the LUMO is likely to be distributed over the π-system of the aromatic rings. A smaller HOMO-LUMO gap would suggest higher reactivity. The specific energies and spatial distributions of these orbitals, which can be calculated using DFT, are essential for understanding the molecule's electronic transitions and its behavior in chemical reactions.
Prediction of Chemical Reactivity and Selectivity
Computational methods are instrumental in predicting the reactivity and selectivity of "Quinoline, 4-methoxy-8-(methylthio)-". By modeling the electron distribution and energy landscapes, it is possible to identify the most probable sites for chemical reactions.
Fukui functions are a key concept in Density Functional Theory (DFT) used to describe the electron density changes when the total number of electrons in a molecule is altered. nih.gov These functions help in identifying the most electrophilic and nucleophilic sites within a molecule. For quinoline derivatives, the distribution of Fukui functions is heavily influenced by the nature and position of substituents on the quinoline ring. nih.gov
In "Quinoline, 4-methoxy-8-(methylthio)-", the methoxy group at the 4-position and the methylthio group at the 8-position are both electron-donating groups. The methoxy group, through resonance, increases the electron density primarily at the ortho and para positions relative to it. The methylthio group also donates electron density. These substitutions influence the local reactivity descriptors across the quinoline scaffold.
The Fukui function, ƒ(r), helps in predicting sites for nucleophilic and electrophilic attacks.
ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).
ƒ-(r) indicates the propensity of a site to donate an electron (electrophilic attack).
For quinoline derivatives, computational studies have shown that the nitrogen atom in the quinoline ring is generally a site susceptible to electrophilic attack, while various carbon atoms can be either nucleophilic or electrophilic depending on the substituents. researchgate.netdntb.gov.ua For "Quinoline, 4-methoxy-8-(methylthio)-", the electron-donating substituents would likely enhance the nucleophilicity of the quinoline ring, particularly at specific carbon positions, making them more susceptible to electrophilic attack. The nitrogen atom's reactivity would also be modulated by these groups.
A hypothetical analysis suggests that the regions of highest ƒ-(r) would be concentrated around the electron-rich parts of the molecule, influenced by the methoxy and methylthio groups, making these sites prone to reaction with electrophiles. Conversely, areas with the highest ƒ+(r) would indicate the most favorable sites for nucleophilic attack.
Table 1: Predicted Local Reactivity Descriptors for Representative Atoms of Quinoline, 4-methoxy-8-(methylthio)- (Hypothetical Values)
| Atomic Site | Predicted ƒ+ (Susceptibility to Nucleophilic Attack) | Predicted ƒ- (Susceptibility to Electrophilic Attack) |
|---|---|---|
| N1 | Low | High |
| C2 | Moderate | Low |
| C4 (with -OCH3) | Low | Moderate |
| C5 | Moderate | High |
| C7 | Moderate | High |
| C8 (with -SCH3) | Low | Moderate |
The computational evaluation of reaction pathways and transition states provides a deeper understanding of the mechanisms of chemical reactions involving "Quinoline, 4-methoxy-8-(methylthio)-". DFT studies are commonly employed to map the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. nih.gov
While specific studies on "Quinoline, 4-methoxy-8-(methylthio)-" are not available, research on related quinoline derivatives illustrates the methodology. For instance, the synthesis of substituted quinolines via reactions like the Friedländer annulation can be modeled to understand the reaction mechanism and factors influencing the yield and regioselectivity. Computational analysis can elucidate the step-by-step process, including the initial nucleophilic attack, cyclization, and subsequent dehydration steps, along with the energy profile of each.
For "Quinoline, 4-methoxy-8-(methylthio)-", a hypothetical reaction, such as electrophilic aromatic substitution, could be computationally modeled. The calculations would involve:
Locating Reactant and Product Structures: Optimizing the geometries of the starting material and the potential products.
Identifying Transition States: Searching for the saddle point on the potential energy surface that connects the reactants and products.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactants and products.
Such studies would reveal which positions on the quinoline ring are most susceptible to substitution and the energetic feasibility of different reaction pathways.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level, including their interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme. rsc.org
Numerous studies have performed molecular docking simulations on quinoline derivatives to explore their potential as inhibitors for various enzymes. nih.gov For example, quinoline derivatives have been docked into the active sites of targets like HIV reverse transcriptase and kinases involved in cancer. nih.gov These studies have shown that the quinoline scaffold can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein.
In the case of "Quinoline, 4-methoxy-8-(methylthio)-", molecular docking simulations could be employed to predict its binding to a specific biological target. The methoxy and methylthio groups would play a significant role in the binding affinity and selectivity, potentially forming specific hydrogen bonds or hydrophobic interactions.
Table 2: Hypothetical Molecular Docking Results of Quinoline, 4-methoxy-8-(methylthio)- with a Kinase Target
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target. |
| Key Interacting Residues | Lys72, Glu91, Leu154 | Indicates specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with N1, Hydrophobic interactions with the quinoline ring and methylthio group. | Details the nature of the binding forces. |
The protonation of nitrogen-containing heterocyclic compounds like quinoline can significantly alter their electronic and structural properties. sapub.org Computational methods can be used to analyze these changes in detail. Protonation of the quinoline nitrogen introduces a positive charge, which can affect the geometry, electron distribution, and reactivity of the entire molecule.
Studies on other quinoline derivatives have shown that protonation can lead to changes in bond lengths and angles, as well as significant shifts in the absorption and fluorescence spectra. nih.govrsc.org For "Quinoline, 4-methoxy-8-(methylthio)-", computational analysis would likely show that upon protonation of the nitrogen atom, there would be a redistribution of electron density throughout the aromatic system.
The key structural and electronic changes that could be computationally analyzed include:
Geometric Parameters: Changes in bond lengths and angles of the quinoline ring.
Mulliken or Natural Bond Orbital (NBO) Charge Distribution: To quantify the redistribution of charge upon protonation.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO would be lowered upon protonation, affecting the molecule's electronic properties and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map would show a significant change, with a strong positive potential around the protonated nitrogen.
These computational analyses provide a detailed picture of how protonation affects the fundamental properties of "Quinoline, 4-methoxy-8-(methylthio)-", which is crucial for understanding its behavior in different chemical and biological environments.
Strategies for Derivatization and Structural Diversity
Design and Synthesis of Novel Quinoline (B57606), 4-methoxy-8-(methylthio)- Analogues
The generation of novel analogues from the Quinoline, 4-methoxy-8-(methylthio)- scaffold involves a variety of synthetic strategies aimed at modifying the core structure or introducing new functional groups. The design of these analogues is often guided by the desire to enhance specific biological activities or tune the molecule's electronic and photophysical properties. frontiersin.orgafjbs.com
A key synthetic precursor route that closely resembles the target scaffold involves the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com In a first step, S-methylation yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com Subsequent O-methylation leads to the formation of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a structure very similar to the subject compound. mdpi.com This multi-step synthesis demonstrates a reliable method for installing the methoxy (B1213986) and methylthio groups onto the quinoline ring.
Further derivatization can be achieved through various well-established quinoline synthesis methods, which can be adapted to introduce diversity. These classical methods include the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacob reactions, each allowing for the construction of the quinoline core with different substitution patterns. nih.gov For instance, the Friedländer synthesis, which involves the condensation of an ortho-substituted aniline (B41778) with a carbonyl compound, offers a versatile route to substituted quinolines. ecorfan.org
Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, provide powerful tools for late-stage functionalization. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions, provided a suitable halogenated precursor is available. nih.gov This allows for the creation of a diverse library of analogues with varied electronic and steric properties.
Below is a table summarizing potential synthetic strategies for creating analogues of Quinoline, 4-methoxy-8-(methylthio)-.
| Strategy | Description | Potential Analogues |
| Core Synthesis Modification | Utilizing classical methods like Friedländer or Gould-Jacob synthesis with substituted anilines or carbonyl compounds to build the quinoline ring with inherent diversity. nih.gov | Analogues with varied substituents on the benzene (B151609) or pyridine (B92270) portion of the quinoline ring. |
| Cross-Coupling Reactions | Employing palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated quinoline precursors to introduce aryl, vinyl, or amino groups. nih.gov | Arylated, vinylated, or aminated derivatives at specific positions. |
| C-H Activation | Direct functionalization of C-H bonds using transition metal catalysts (e.g., Rhodium, Ruthenium) to introduce alkyl or aryl groups without pre-functionalization. mdpi.comresearchgate.net | Alkylated or arylated analogues at positions typically difficult to functionalize. |
| Modification of Substituents | Chemical transformation of the existing methoxy or methylthio groups. For example, demethylation of the methoxy group to a hydroxyl group, or oxidation of the methylthio group to a sulfoxide (B87167) or sulfone. | Hydroxyquinolines, quinoline sulfoxides, or quinoline sulfones. |
Impact of Substituent Effects on Molecular Properties and Reactivity
The electronic nature of substituents on the quinoline ring profoundly affects its molecular properties and chemical reactivity. frontiersin.org In Quinoline, 4-methoxy-8-(methylthio)-, both the 4-methoxy (-OCH3) and 8-methylthio (-SCH3) groups are considered electron-donating groups (EDGs). mdpi.comnih.gov These groups increase the electron density of the aromatic system, particularly on the benzene portion of the ring system where they are located.
The quinoline nucleus itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. afjbs.comnih.gov This generally makes the pyridine ring susceptible to nucleophilic attack (at C2 and C4) and the benzene ring more reactive towards electrophilic substitution (at C5 and C8). ecorfan.orguomustansiriyah.edu.iq
The presence of the strong electron-donating methoxy group at C4 significantly influences this reactivity profile. It increases the electron density of the pyridine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted quinoline. Conversely, the EDGs at C4 and C8 activate the benzene ring towards electrophilic aromatic substitution. Electrophilic attack would be directed to the positions ortho and para to these activating groups, although steric hindrance can play a significant role. For instance, the 8-methylthio group would primarily direct electrophiles to the C5 and C7 positions. uomustansiriyah.edu.iq
Increased Reactivity in Electrophilic Aromatic Substitution: The benzene ring is highly activated, facilitating reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation under milder conditions than required for unsubstituted quinoline. uomustansiriyah.edu.iq
Decreased Reactivity in Nucleophilic Aromatic Substitution: The pyridine ring is deactivated towards nucleophilic attack due to the electron-donating effect of the 4-methoxy group.
Basicity: The electron-donating groups increase the electron density on the nitrogen atom, potentially increasing the basicity of the quinoline nitrogen compared to unsubstituted quinoline. ecorfan.org
The table below outlines the expected influence of different types of substituents on the reactivity of the Quinoline, 4-methoxy-8-(methylthio)- scaffold.
| Substituent Type | Position of Introduction | Expected Impact on Reactivity |
| Electron-Donating Group (EDG) | Benzene Ring (e.g., C5, C6, C7) | Further activates the benzene ring for electrophilic substitution. |
| Electron-Withdrawing Group (EWG) | Benzene Ring (e.g., C5, C6, C7) | Deactivates the benzene ring for electrophilic substitution; may facilitate nucleophilic aromatic substitution if a leaving group is present. |
| Electron-Withdrawing Group (EWG) | Pyridine Ring (e.g., C2, C3) | Further deactivates the pyridine ring for electrophilic attack but enhances its susceptibility to nucleophilic attack. |
Development of Focused Chemical Libraries Based on Regioselectivity
Focused chemical libraries are collections of compounds designed to interact with a specific biological target or a family of related targets. The development of such libraries based on the Quinoline, 4-methoxy-8-(methylthio)- scaffold relies on synthetic methods that offer high regioselectivity, ensuring that functional groups are introduced at specific, predetermined positions. mdpi.com
One powerful strategy for building such libraries is through the regioselective functionalization of a common intermediate. As mentioned, the stepwise alkylation of 4-hydroxy-2-thioxo-quinoline precursors provides a regioselective route to install the S-methyl and O-methyl groups. mdpi.com This established regioselectivity serves as an excellent foundation for the targeted synthesis of focused libraries. mdpi.com
Transition metal-catalyzed C-H activation and functionalization have emerged as highly valuable tools for achieving regioselectivity that is often difficult to obtain through classical methods. mdpi.com By choosing the appropriate catalyst and directing group, it is possible to selectively functionalize nearly any position on the quinoline ring. mdpi.com For example, rhodium-catalyzed C-H activation has been used for the selective functionalization of 8-methylquinolines. researchgate.net
Palladium-catalyzed cross-coupling reactions are also instrumental in library development. A key strategy involves creating a di-halogenated quinoline precursor. Through careful selection of catalysts and reaction conditions, sequential and regioselective cross-coupling reactions can be performed, first at the more reactive halogen position and then at the second, to introduce two different points of diversity in a controlled manner. nih.gov
The table below details strategies for achieving regioselectivity in the synthesis of focused libraries.
| Regioselective Strategy | Methodology | Outcome |
| Classical Cyclization | Methods like the Friedländer or Combes syntheses using specifically designed aniline and carbonyl precursors. tandfonline.comzenodo.org | Provides access to libraries with diversity in the substituents incorporated during the ring-forming step. |
| C-H Functionalization | Use of specific transition-metal catalysts (e.g., Pd, Rh, Ru, Co) and directing groups to functionalize a particular C-H bond. mdpi.comorganic-chemistry.org | Enables the creation of libraries with substituents at positions that are not accessible through traditional electrophilic or nucleophilic substitution. |
| Sequential Cross-Coupling | Starting with a di-halo-quinoline derivative and performing sequential Suzuki or other cross-coupling reactions under different conditions. nih.gov | Allows for the controlled, stepwise introduction of two different functional groups at specific positions, maximizing structural diversity. |
| Precursor-Directed Synthesis | Utilizing a common, highly functionalized precursor (e.g., a quinolone) and activating it for substitution at specific positions. nih.gov | A practical and efficient route to libraries with substituents at defined positions like C1 and C4. |
Synthesis of Hybrid Quinoline Systems and Heterocyclic Fusions
To further expand the structural and functional diversity of Quinoline, 4-methoxy-8-(methylthio)-, its core can be integrated with other heterocyclic systems to create hybrid molecules or fused ring systems. nih.govthesciencein.org This strategy, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different scaffolds into a single molecule. The goal is often to create compounds with dual modes of action, improved potency, or the ability to overcome drug resistance. nih.govthesciencein.org
One major approach is the synthesis of fused heterocyclic systems, where another ring is annulated onto the quinoline framework. tandfonline.com For example, pyrazolo[4,3-c]quinolines can be synthesized from 2,4-dichloroquinoline (B42001) precursors. researchgate.net Similarly, the fusion of a triazine ring to a pyrazolo[4,3-c]quinoline core has been reported, creating complex tetracyclic systems. tandfonline.com These reactions often involve multi-step sequences starting from a functionalized quinoline.
Another strategy involves creating hybrid molecules where the quinoline moiety is linked to another pharmacophore via a flexible or rigid linker. For example, quinoline-thiazole hybrids have been designed and synthesized. mdpi.com This can be achieved by preparing a quinoline intermediate with a reactive functional group (e.g., a hydrazine) which is then used to construct the second heterocyclic ring. mdpi.com Other examples include the synthesis of quinoline-triazole hybrids and quinoline-Schiff bases, where different heterocyclic units are tethered to the quinoline core. frontiersin.orgnih.gov
The table below presents examples of hybrid and fused systems that could be derived from a Quinoline, 4-methoxy-8-(methylthio)- scaffold.
| System Type | Synthetic Approach | Example of Fused/Hybrid Structure |
| Fused Pyrazoloquinolines | Cyclization of a hydrazine (B178648) derivative with a suitably functionalized quinoline precursor, such as a quinolinone. researchgate.net | Pyrazolo[4,3-c]quinoline |
| Fused Triazino-pyrazolo-quinolines | Coupling of active methylene (B1212753) compounds with a diazotized 3-amino-pyrazolo[4,3-c]quinoline intermediate. tandfonline.com | nih.govfrontiersin.orgmdpi.comtriazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline |
| Quinoline-Thiazole Hybrids | Reaction of a quinoline-derived thiosemicarbazone with an α-bromoacetophenone (Hantzsch reaction). mdpi.com | A quinoline ring linked to a thiazole (B1198619) ring via a hydrazineylidene bridge. |
| Quinoline-Triazole Hybrids | "Click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to link a quinoline-alkyne with a triazole-azide, or vice-versa. frontiersin.org | A quinoline scaffold connected to a 1,2,3-triazole ring. |
| Quinoline-Coumarin Hybrids | Synthesis involving the connection of a quinoline moiety to a coumarin (B35378) scaffold, often to combine their respective biological activities. nih.gov | A quinoline ring substituted onto a coumarin core structure. |
Supramolecular Chemistry of Quinoline, 4 Methoxy 8 Methylthio Analogues
Investigation of Intermolecular Interactions in Solid and Solution States
The supramolecular architecture of quinoline (B57606) derivatives is predominantly orchestrated by a network of non-covalent interactions. These interactions, though individually weak, collectively play a crucial role in the stabilization of the crystal lattice and influence the solubility and recognition properties in solution.
Hydrogen Bonding Networks
Hydrogen bonds are among the most significant directional interactions in the crystal engineering of quinoline analogues. In the crystal structure of related quinoline compounds, C—H···O and C—H···N hydrogen bonds are frequently observed, creating intricate networks that extend in one, two, or three dimensions. For instance, in the crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline, zigzag chains are formed through C—H···O hydrogen bonds. nih.govresearchgate.net The presence of nitrogen and oxygen atoms in the quinoline ring system provides potential hydrogen bond acceptor sites, while activated C-H groups can act as donors. nih.gov The formation of these hydrogen-bonded networks is a key factor in the stabilization of the crystal packing. chemmethod.com
π-π Stacking and C-H···π Interactions
The planar aromatic nature of the quinoline ring system makes it highly susceptible to π-π stacking interactions. These interactions are common in many quinoline derivatives, where the quinoline rings of adjacent molecules arrange in a parallel or offset fashion, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.govnih.govnih.govnih.gov For example, in 4-methoxyquinazoline, molecules form π–π stacks parallel to the b-axis with a centroid–centroid separation of 3.5140 (18) Å. nih.gov
Crystallographic Insights into Crystal Packing Arrangements
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of molecules in the solid state. Crystallographic studies on analogues of Quinoline, 4-methoxy-8-(methylthio)-, such as Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, provide valuable insights into their crystal packing. mdpi.comnih.gov
For instance, Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate crystallizes in the monoclinic space group P21/c. mdpi.com The packing of molecules in the crystal lattice is a result of the interplay of the various intermolecular interactions discussed previously. The relative orientation of the molecules is such that it maximizes favorable interactions while minimizing repulsive forces. The planarity of the quinoline ring system often leads to the formation of layered or stacked structures. nih.govresearchgate.net
Table 1: Crystallographic Data for an Analogue: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5401(7) |
| b (Å) | 11.8332(8) |
| c (Å) | 11.858(1) |
| β (°) | 109.436(8) |
| Volume (ų) | 1262.3(2) |
| Z | 4 |
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of the molecule involved in different types of contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. nih.govnih.govdoaj.org
Applications in Materials Science and Catalysis
Quinoline (B57606), 4-methoxy-8-(methylthio)- as a Building Block in Organic Materials
Quinoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in materials science. Their unique structure, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts valuable electronic and photophysical properties. These characteristics make them attractive molecular scaffolds for a variety of scientific and industrial applications, including the development of novel organic materials.
Organic Light-Emitting Diodes (OLEDs) are a prominent application for quinoline-based materials. In the architecture of an OLED, the electron-transport layer (ETL) plays a crucial role in facilitating the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. An effective ETL material should possess high electron mobility, a low-lying lowest unoccupied molecular orbital (LUMO) for efficient electron injection, and good thermal stability. nih.gov
Quinoline derivatives, including those with methoxy (B1213986) and methylthio substitutions, are explored as components for ETL materials. nih.govresearchgate.net The electron-deficient nature of the quinoline ring system contributes to its suitability for electron transport. nih.gov For instance, aluminum(III) quinolinolate complexes are well-known for their utility as electron-transport layer materials in OLEDs. nih.govresearchgate.net The synthesis of compounds like "Quinoline, 4-methoxy-8-(methylthio)-" can be seen as a step towards creating intermediates for such complexes.
Research in this area focuses on synthesizing novel quinoline derivatives and evaluating their performance in OLED devices. Key performance metrics include external quantum efficiency (EQE), power efficiency, and current efficiency. For example, devices fabricated with certain dibenzothiophene-S,S-dioxide derivatives containing quinoxaline (B1680401) moieties (a related nitrogen-containing heterocycle) have demonstrated high electron mobilities and achieved significant efficiencies. nycu.edu.tw
| Device Performance Metrics | Achieved Values |
| External Quantum Efficiency (EQE) | 1.41% |
| Power Efficiency | 4.94 lm W⁻¹ |
| Current Efficiency | 1.62 cd A⁻¹ |
Table showing performance metrics of an OLED device utilizing a quinoxaline-containing electron-transport material. nycu.edu.tw
The semiconductor properties of quinoline derivatives are fundamental to their application in optoelectronic devices. Quinoline compounds can behave as p-type semiconductors due to their electron-accepting characteristics. researchgate.net The formation of metal complexes with quinoline ligands can significantly alter their electronic properties, including the bandgap. scispace.com
For example, the bandgap of quinoline is approximately 4.58 eV. When complexed with metals such as Mg, Ca, Cr, Fe, Ni, and Zn, a diminution in the bandgap is observed, which can shift the material's photosensitivity from the ultraviolet region into the visible and infrared regions. scispace.com This tunability of the bandgap is crucial for designing materials with specific semiconductor properties for various applications.
Computational studies, often employing Density Functional Theory (DFT), are used to predict and understand the electronic structure and properties of these quinoline complexes. scispace.com These theoretical investigations help in designing new materials with desired semiconductor characteristics. For instance, aluminum(III) quinolinolate complexes are noted for their important semiconductor properties, making them valuable intermediates in the synthesis of materials for electronic applications. nih.govresearchgate.net
Metal Coordination and Chelation Chemistry
The nitrogen atom in the quinoline ring and other potential donor atoms, such as the sulfur in the methylthio group and the oxygen in the methoxy group of "Quinoline, 4-methoxy-8-(methylthio)-", provide sites for coordination with metal ions. This ability to form stable complexes with metals is a key aspect of its chemistry and has implications for various applications.
The design of ligands for specific metal ions is a critical area of coordination chemistry. Quinoline derivatives are versatile in this regard, as their structure can be modified to tune their affinity and selectivity for different metal ions. frontiersin.org For example, 8-hydroxyquinolines are well-known chelators and are commonly used as sensors for ions like Zn²⁺. nih.gov
The synthesis of "Quinoline, 4-methoxy-8-(methylthio)-" and its derivatives can be tailored to create ligands with specific coordination properties. The presence of both "hard" (oxygen, nitrogen) and "soft" (sulfur) donor atoms allows for potential coordination with a range of metal ions, from hard Lewis acids to softer ones. This versatility is advantageous in designing ligands for applications such as catalysis, sensing, and the development of new materials with specific metal-centered properties.
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The resulting complex, known as a chelate, is generally more stable than complexes formed by monodentate ligands. The stability of these chelates is quantified by the stability constant (K). beloit.edu A higher stability constant indicates a greater affinity of the chelating agent for the metal ion. beloit.edu
The stability constants of metal complexes with various ligands, including those related to quinoline, are determined experimentally, often using techniques like potentiometry or spectrophotometry. researchgate.netnaturalspublishing.com These constants provide valuable information about the strength of the metal-ligand interaction and can be used to predict the behavior of the chelating agent in the presence of different metal ions. beloit.edu For instance, in a system with multiple metal ions, a chelating agent will preferentially bind to the metal with which it forms the most stable complex (i.e., the one with the highest log K value). beloit.edu
The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined from the temperature dependence of the stability constants. naturalspublishing.com These parameters provide deeper insight into the spontaneity and nature of the chelation process.
| Metal Ion | Log K₁ | Log K₂ |
| Co²⁺ | 4.25 | 3.55 |
| Ni²⁺ | 4.35 | 3.65 |
| Cu²⁺ | 4.50 | 3.80 |
| Zn²⁺ | 4.15 | 3.45 |
Hypothetical stability constants (log K) for a bidentate quinoline-based ligand with various divalent metal ions, illustrating the relative stability of the 1:1 (K₁) and 1:2 (K₂) metal-ligand complexes.
Catalytic Roles of Quinoline, 4-methoxy-8-(methylthio)- Derivatives
While direct catalytic applications of "Quinoline, 4-methoxy-8-(methylthio)-" itself are not extensively documented, the broader class of quinoline derivatives has shown significant potential in catalysis. Their ability to act as ligands for transition metals is central to this role. Metal complexes incorporating quinoline-based ligands can function as catalysts in a variety of organic transformations.
The electronic and steric properties of the quinoline ligand can be fine-tuned by modifying its substituents. This allows for the development of catalysts with enhanced activity, selectivity, and stability for specific reactions. The field of catalysis is an active area of research for quinoline derivatives, with ongoing efforts to design and synthesize new ligands and explore their catalytic applications.
Use in Homogeneous and Heterogeneous Catalysis
There is no documented use of "Quinoline, 4-methoxy-8-(methylthio)-" as either a homogeneous or heterogeneous catalyst in the reviewed scientific literature. While the broader class of quinoline derivatives is known to be utilized in various catalytic systems, often as ligands for transition metals, no specific examples involving the title compound have been reported. researchgate.netresearchgate.netacs.orgresearchgate.netnih.govrsc.org Research in catalysis often focuses on quinoline scaffolds due to their ability to coordinate with metal centers and influence the catalytic activity and selectivity of reactions. acs.orgmdpi.com For instance, functionalized quinolines are explored in the development of new catalysts for organic synthesis. nih.govacs.orgnih.govnih.gov However, the specific substitution pattern of a methoxy group at the 4-position and a methylthio group at the 8-position does not appear in the current body of literature concerning catalytic applications.
Role in Specific Organic Transformations
There is no information available in the scientific literature regarding the role of "Quinoline, 4-methoxy-8-(methylthio)-" in specific organic transformations. The exploration of quinoline derivatives in organic synthesis is an active area of research, with various compounds being investigated for their potential to mediate or catalyze reactions. nih.govacs.orgnih.gov These transformations can include cross-coupling reactions, hydrogenations, and oxidations. researchgate.netacs.org However, the specific compound "Quinoline, 4-methoxy-8-(methylthio)-" has not been identified as a catalyst, ligand, or reagent in any published organic transformations.
Concluding Perspectives and Future Research Avenues
Current Gaps and Challenges in Quinoline (B57606), 4-methoxy-8-(methylthio)- Chemistry
Despite the foundational importance of the quinoline ring system, the specific derivative, 4-methoxy-8-(methylthio)-quinoline, remains relatively underexplored in the scientific literature. A primary challenge lies in the limited number of reported synthetic routes, which often lack diversity in terms of starting materials and reaction conditions. This scarcity of synthetic methods directly impacts the accessibility of the compound for broader research applications.
Furthermore, a comprehensive characterization of its physicochemical properties and reactivity profile is not yet fully established. While basic analytical data is available, in-depth studies on its electronic properties, conformational analysis, and reactivity towards various reagents are sparse. This knowledge gap hinders the rational design of new derivatives and the prediction of their behavior in different chemical environments. Another significant challenge is the lack of extensive biological evaluation. The potential of Quinoline, 4-methoxy-8-(methylthio)- as a lead compound in drug discovery remains largely untapped due to the absence of systematic screening and mechanistic studies.
Emerging Synthetic Strategies for Advanced Functionalization
To overcome the current limitations, researchers are beginning to explore more sophisticated synthetic strategies for the functionalization of the Quinoline, 4-methoxy-8-(methylthio)- core. Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, offer powerful tools for introducing a wide range of substituents at various positions on the quinoline ring. These methods could enable the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Another promising avenue is the application of C-H activation methodologies. Direct functionalization of the C-H bonds of the quinoline scaffold would provide a more atom-economical and efficient approach to synthesizing complex molecules, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H functionalization protocols specific to the 4-methoxy-8-(methylthio)-quinoline system would be a significant advancement. Additionally, late-stage functionalization techniques are being investigated to modify the core structure in the final steps of a synthetic sequence, allowing for the rapid generation of analogs with tailored properties.
Potential for Exploration in Novel Chemical Scaffolds and Systems
The unique electronic and steric properties conferred by the methoxy (B1213986) and methylthio groups make Quinoline, 4-methoxy-8-(methylthio)- an attractive building block for the construction of novel chemical scaffolds. Its potential as a ligand for metal-catalyzed reactions is an area ripe for exploration. The nitrogen atom of the quinoline ring and the sulfur atom of the methylthio group can act as coordination sites for various transition metals, potentially leading to the development of new catalysts with unique reactivity and selectivity.
Furthermore, the incorporation of this quinoline derivative into larger supramolecular architectures and materials is a compelling direction for future research. Its photophysical properties, although not yet extensively studied, could be harnessed in the design of organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy agents. The ability to fine-tune these properties through further functionalization opens up a vast design space for materials with tailored optical and electronic characteristics. The exploration of its use in the synthesis of complex natural product analogs and peptidomimetics also holds considerable promise for the discovery of new bioactive compounds.
Q & A
Basic Research Question
- Persistence : Use OECD 307 guidelines to measure soil half-life (t₁/₂). Quinoline derivatives often meet persistence criteria in soil (t₁/₂ > 120 days) but not in water (t₁/₂ < 40 days) .
- Bioaccumulation : Determine log Kow (octanol-water partition coefficient). Values <3 (e.g., log Kow = 2.1 for 4-methoxyquinoline) suggest low bioaccumulation potential .
- Toxicity Screening : Acute aquatic toxicity is assessed via Daphnia magna immobilization tests (EC₅₀) .
How can reaction parameters be optimized for introducing methylthio groups into quinoline derivatives?
Advanced Research Question
- Catalyst Screening : Test transition metals (e.g., Rh in hydroacylation) or rare-earth catalysts (e.g., CeCl₃) for regioselectivity .
- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) enhance nucleophilic substitution efficiency at position 8 .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., thiolate formation) .
What analytical techniques differentiate positional isomers in methoxy- and methylthio-substituted quinolines?
Basic Research Question
- ¹H NMR : Methoxy groups at position 4 show deshielded singlets (δ 3.8–4.1 ppm), while methylthio groups at position 8 exhibit coupling with adjacent protons (J = 5.1–5.4 Hz) .
- High-Resolution MS : Isotopic patterns (e.g., ³²S vs. ³⁴S) and fragmentation pathways (e.g., loss of SCH₃) confirm substituent positions .
How do structural modifications at position 8 influence the fluorescence properties of 4-methoxyquinoline derivatives?
Advanced Research Question
The methylthio group at position 8 enhances fluorescence quantum yield (Φ) via electron-donating effects. Compare Φ values with analogs (e.g., 8-amino or 8-nitro derivatives) using fluorimetry (λex = 350 nm, λem = 450 nm). Solvatochromic shifts in polar solvents (e.g., Δλ = 15 nm in DMSO vs. hexane) indicate intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
